N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide
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Overview
Description
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group, linked to a dimethylbenzamide moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 3,4-dimethylbenzamide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are optimized to ensure scalability and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions are common, particularly involving the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective effects against neurotoxicity induced by various agents.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It acts as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain, which is crucial for cognitive functions . The compound also exhibits antioxidant properties, protecting neurons from oxidative stress and damage .
Comparison with Similar Compounds
Similar Compounds
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester: Another piperazine derivative with neuroprotective properties.
N-substituted-(4-methoxyphenyl)pyridazin-3(2H)-one derivatives: Known for their acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their potential as alpha1-adrenergic receptor antagonists.
Uniqueness
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide stands out due to its dual role as an acetylcholinesterase inhibitor and an antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-17-4-5-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-8-21(29-3)9-7-20/h4-9,16H,10-15H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQLRPJXSMNICX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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